N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic acetamide derivative characterized by a 1,2-dihydroquinolin core. Key structural features include:
- 3-[(Phenylamino)methyl] substituent: Introduces hydrogen-bonding capability and steric bulk.
- N-(3-chloro-2-methylphenyl) acetamide moiety: A chloro-methylphenyl group that may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-21(28)10-7-11-22(17)30-26(32)16-31-23-14-25(35-3)24(34-2)13-18(23)12-19(27(31)33)15-29-20-8-5-4-6-9-20/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCXASZBRIAWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The target compound’s 1,2-dihydroquinolin core distinguishes it from analogs with phthalimide, quinoxaline, or pyrazol backbones. Substituent variations critically modulate properties:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Backbone Diversity: The target’s 1,2-dihydroquinolin core contrasts with phthalimides (used in polymer synthesis ) and pyrazols (noted for hydrogen-bonded dimerization ). Quinoxaline-based acetamides exhibit distinct electronic profiles due to nitrogen-rich aromatic systems.
Substituent Effects: Chloro vs. Methoxy: Chloro groups (e.g., in ) increase lipophilicity, whereas dimethoxy groups in the target may improve aqueous solubility. Sulfanyl vs. Phenylaminomethyl: The sulfanyl group in could participate in disulfide bonding, while the target’s phenylaminomethyl group introduces hydrogen-bond donors/acceptors.
Crystallographic Behavior: In , dichlorophenyl-substituted acetamides exhibit conformational flexibility (dihedral angles 44.5°–77.5°), suggesting the target compound’s phenylaminomethyl group may similarly influence packing or stability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving:
- Step 1: Formation of the quinoline core through cyclization, often using microwave-assisted methods to enhance reaction efficiency .
- Step 2: Functionalization of the quinoline backbone via alkylation or amidation. For example, the phenylaminomethyl group is introduced via nucleophilic substitution or reductive amination .
- Step 3: Final acetamide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base . Characterization: Intermediates and final products are validated using -NMR, -NMR, and mass spectrometry (e.g., Waters MicroMass ZQ 2000) to confirm structural integrity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy: -NMR (300–400 MHz) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy: Detects functional groups like amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening includes:
- Anticonvulsant Models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents to assess seizure suppression .
- Cytotoxicity Assays: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies: Incubation in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermogravimetric Analysis (TGA): Determines thermal decomposition thresholds (typically >200°C for similar acetamide derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates?
- Microwave Assistance: Reduces reaction time and improves regioselectivity in cyclization steps .
- Catalytic Systems: Use of palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to minimize byproducts .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of bulky intermediates .
Q. How to resolve contradictions in biological activity data compared to structural analogs?
- Comparative SAR Analysis:
| Compound | Substituent | Key Activity | Reference |
|---|---|---|---|
| Target Compound | 6,7-Dimethoxy, phenylaminomethyl | Anticonvulsant (ED = 25 mg/kg) | |
| Analog A | 7-Methoxy, benzyl group | Reduced CNS activity | |
| Analog B | 6-Ethyl, fluorobenzoyl | Anticancer (IC = 8 µM) |
- Mechanistic Studies: Molecular docking to compare binding affinities with targets like GABA receptors or protein kinases .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Dynamics (MD) Simulations: Simulate binding to voltage-gated sodium channels (e.g., Na1.2) to explain anticonvulsant activity .
- Density Functional Theory (DFT): Calculate electron distribution in the quinoline ring to identify nucleophilic/electrophilic sites for SAR optimization .
Q. How to address poor aqueous solubility for in vivo studies?
Q. What is the role of fluorine substitution in analogs for enhancing bioactivity?
Fluorine at the phenyl group increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in anticonvulsant models . However, over-substitution may reduce metabolic stability due to electronegativity effects .
Q. How to design SAR studies focusing on the phenylaminomethyl group?
- Variation of Substituents: Replace phenyl with heteroaromatic groups (e.g., pyridyl, thiophene) to modulate steric and electronic effects.
- Methylation of Amine: Assess impact on target binding (e.g., N-methylation reduces H-bond donor capacity but increases lipophilicity) .
Methodological Notes
- Data Contradiction Analysis: Cross-validate biological results using orthogonal assays (e.g., patch-clamp electrophysiology alongside MES tests) .
- Spectral Interpretation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
